![molecular formula C23H20F3N3O2 B2939407 (4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-39-4](/img/structure/B2939407.png)
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of TFMP involves several steps. Researchers have designed and characterized a series of derivatives based on the 4-phenylpiperazino scaffold. These derivatives were synthesized and characterized using various techniques, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR . The synthetic route likely includes the introduction of the trifluoromethyl group and the pyridinyl ether moiety, followed by the formation of the piperazino ring.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study by Nagaraj, Srinivas, & Rao (2018) synthesized a series of novel compounds including (4-phenylpiperazino)methanones and evaluated their antibacterial activity. Certain compounds in this series exhibited significant inhibition of bacterial growth, suggesting their potential in antibacterial drug development.
Acetylcholinesterase Inhibition
Research by Saeedi et al. (2019) focused on synthesizing arylisoxazole‐phenylpiperazine derivatives and evaluating them as acetylcholinesterase inhibitors. These compounds showed selective inhibition of acetylcholinesterase, indicating their potential use in treating neurodegenerative diseases like Alzheimer's.
Structural Analysis
Rodríguez-Mora et al. (2013) analyzed the crystal structure of a related compound, (E)-phenyl(pyridin-2-yl)methanone oxime, revealing details about its molecular arrangement and interactions. This type of structural analysis is crucial for understanding the properties and potential applications of similar compounds in scientific research (Rodríguez-Mora et al., 2013).
Antitumor Activity
Prinz et al. (2017) synthesized a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, which demonstrated significant antiproliferative properties against cancer cell lines. These compounds also effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, suggesting their potential as antitumor agents (Prinz et al., 2017).
Antioxidant Properties
A study by Çetinkaya, Göçer, Menzek, & Gülçin (2012) investigated the synthesis and antioxidant properties of compounds structurally related to (4-phenylpiperazino)methanone. They found that these compounds displayed effective antioxidant power, suggesting their potential use in oxidative stress-related conditions.
Antimicrobial Activity
In a study by Kumar, Meenakshi, Kumar, & Kumar (2012), a series of (4-phenylpiperazin-1-yl)methanone derivatives showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates their potential application in developing new antimicrobial agents.
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)18-8-11-21(27-16-18)31-20-9-6-17(7-10-20)22(30)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAYSAMXPLAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)
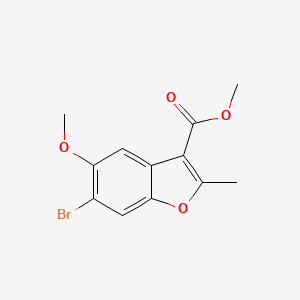
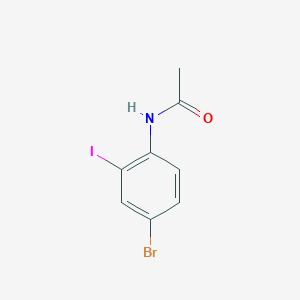
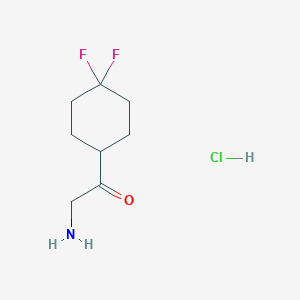
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
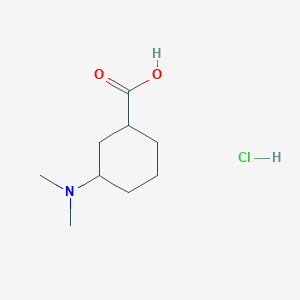
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

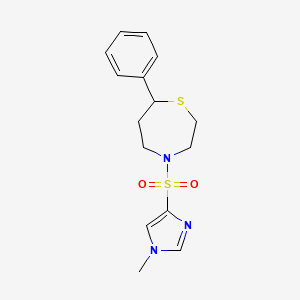
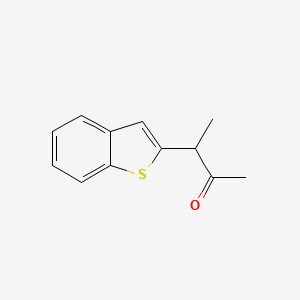

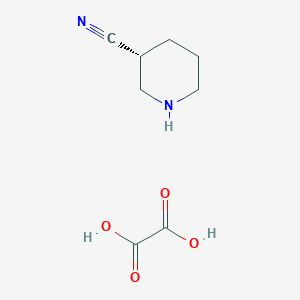
![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)
![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)